4-Cyclopropoxy-3-iodo-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-iodo-5-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, iodo, and isopropoxy groups at positions 4, 3, and 5, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-3-iodo-5-isopropoxypyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-iodo-5-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Essential for the transmetalation step in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-5-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-5-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-iodo-2-isopropoxypyridine: A similar compound with different substitution positions.
2-Iodopyridine: Another iodopyridine derivative with different functional groups.
Uniqueness
4-Cyclopropoxy-3-iodo-5-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
GIJLJYSCZLWHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.